molecular formula C10H18O2 B2841946 (2R)-4-Cyclopentyl-2-methylbutanoic acid CAS No. 2248172-36-1

(2R)-4-Cyclopentyl-2-methylbutanoic acid

Cat. No.: B2841946
CAS No.: 2248172-36-1
M. Wt: 170.252
InChI Key: NCDOAEOIFFZJBT-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-4-Cyclopentyl-2-methylbutanoic acid is an organic compound with a unique structure characterized by a cyclopentyl ring attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4-Cyclopentyl-2-methylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with a suitable alkyl halide, followed by a series of reactions including reduction, oxidation, and esterification to introduce the butanoic acid moiety. The reaction conditions typically involve the use of strong bases, reducing agents, and oxidizing agents under controlled temperatures and pressures.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl ketones, while reduction could produce cyclopentyl alcohols.

Scientific Research Applications

(2R)-4-Cyclopentyl-2-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-4-Cyclopentyl-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Cyclopentylacetic acid: Similar structure but with an acetic acid moiety instead of butanoic acid.

    Cyclopentylpropanoic acid: Contains a propanoic acid group instead of butanoic acid.

    Cyclopentylmethanol: Similar cyclopentyl ring but with a hydroxyl group instead of a carboxylic acid.

Uniqueness: (2R)-4-Cyclopentyl-2-methylbutanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopentyl ring and butanoic acid backbone make it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

(2R)-4-cyclopentyl-2-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8(10(11)12)6-7-9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDOAEOIFFZJBT-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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